4-{[(E)-[1,1'-biphenyl]-4-ylmethylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl hydrosulfide
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Overview
Description
4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl hydrosulfide is a complex organic compound that features a biphenyl group, a pyridine ring, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl hydrosulfide typically involves multiple steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst.
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Formation of the Pyridine Ring: The pyridine ring can be introduced through a condensation reaction with an aldehyde or ketone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl hydrosulfide can undergo various types of chemical reactions:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrosulfide group to a thiol or further to a sulfide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
Scientific Research Applications
4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl hydrosulfide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural properties make it a candidate for use in the development of new materials, such as organic semiconductors or light-emitting diodes.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism of action of 4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl hydrosulfide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to specific enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction or metabolic pathways, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
- **4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl hydrosulfide
- **4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide
Uniqueness
The uniqueness of 4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl hydrosulfide lies in its specific combination of structural features, which confer distinct chemical and physical properties. This makes it particularly valuable for applications requiring precise molecular interactions and stability .
Properties
Molecular Formula |
C20H15N5S |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
4-[(E)-(4-phenylphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H15N5S/c26-20-24-23-19(18-10-12-21-13-11-18)25(20)22-14-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-14H,(H,24,26)/b22-14+ |
InChI Key |
MAXPBGIABADKOQ-HYARGMPZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=N/N3C(=NNC3=S)C4=CC=NC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=NN3C(=NNC3=S)C4=CC=NC=C4 |
Origin of Product |
United States |
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